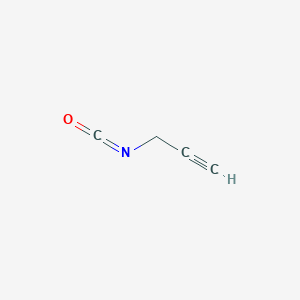

3-Isocyanatoprop-1-yne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isocyanatoprop-1-yne is a useful research compound. Its molecular formula is C4H3NO and its molecular weight is 81.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Carbo- and Heterocycles

3-Isocyanatoprop-1-yne serves as a precursor in the synthesis of a wide array of carbo- and heterocycles. Its utility in organic synthesis is highlighted by its role in cycloaromatization processes and the formation of five-membered rings, carbocycles, and heterocycles. The diverse methodologies developed for these syntheses underscore the compound's versatility and the influence of reaction conditions and reagents on the transformation outcomes (E. Aguilar et al., 2016).

Metal Isocyanide Complexes

Infrared spectroscopic and theoretical studies have shown the formation of group 3 metal isocyanide complexes through reactions with this compound. These studies provide insight into the structural and electronic properties of metal-isocyanide bonds, contributing to our understanding of their stability and reactivity (Xiuting Chen et al., 2018).

Catalysis and Polymerization

This compound is instrumental in catalysis and polymerization reactions. For instance, its reactivity has been harnessed in the preparation of polynuclear yttrium complexes, demonstrating its effectiveness in oligomerization processes. Such applications reveal its potential in creating materials with unique properties and functionalities (H. Peng et al., 2006).

Novel Cycloaddition Reactions

The compound also finds application in novel cycloaddition reactions, such as the [3+2] cycloadditions of O-isocyanates, acting as uncharged 1,3-dipole equivalents. These reactions enable the synthesis of a new class of heterocycles, demonstrating the compound's role in expanding the toolkit for organic synthesis and the construction of complex molecular architectures (André M. Beauchemin et al., 2020).

Safety and Hazards

3-Isocyanatoprop-1-yne is classified as a dangerous substance. It has hazard statements H225, H301, H311, H315, H318, H330, H335, indicating that it is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Isocyanatoprop-1-yne . These factors can include temperature, pH, and the presence of other reactive substances. For instance, isocyanates are known to react with water, which could affect their stability and reactivity.

Properties

IUPAC Name |

3-isocyanatoprop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO/c1-2-3-5-4-6/h1H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPDIBKHYVIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625173 |

Source

|

| Record name | 3-Isocyanatoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56620-43-0 |

Source

|

| Record name | 3-Isocyanatoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)